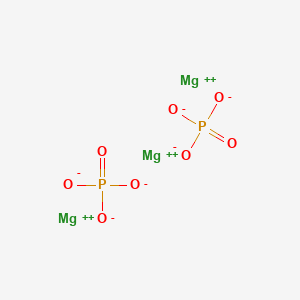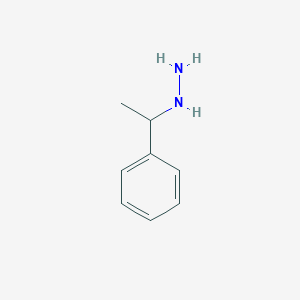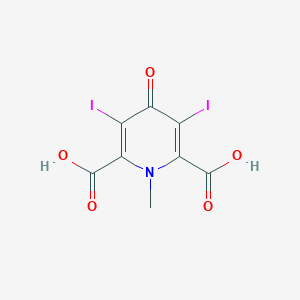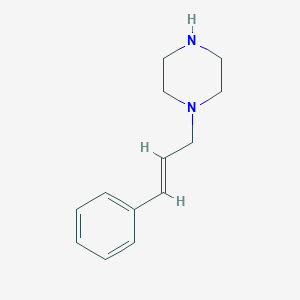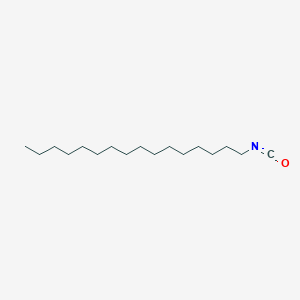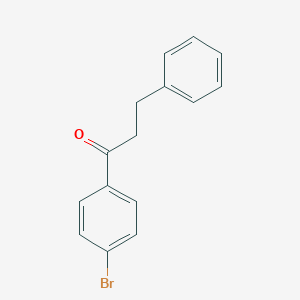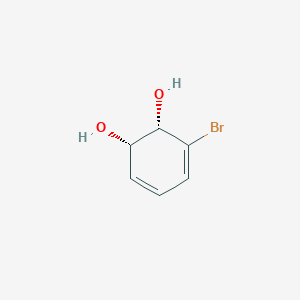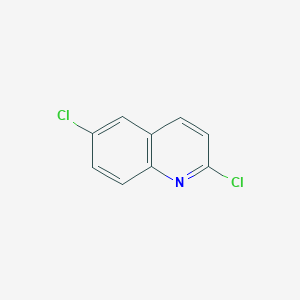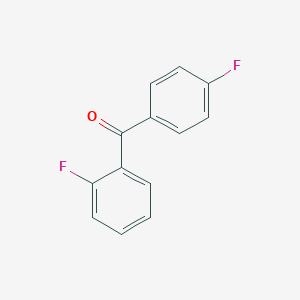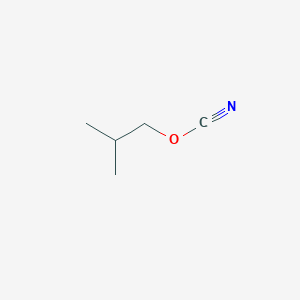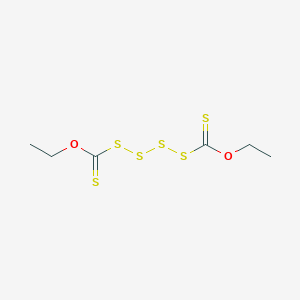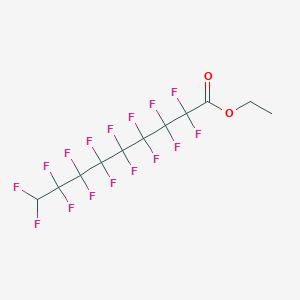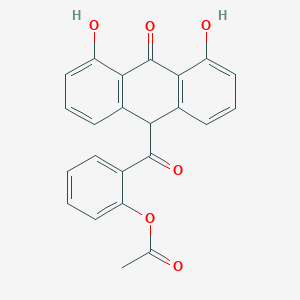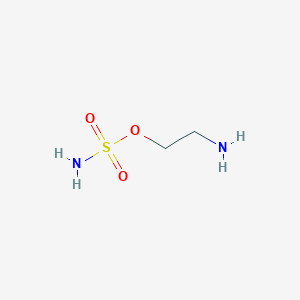
2-Aminoethyl sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethyl sulfamate is a chemical compound with the molecular formula C2H8N2O2S. It is commonly used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-Aminoethyl sulfamate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of effects, including the inhibition of tumor cell growth and the reduction of inflammation.
Effets Biochimiques Et Physiologiques
2-Aminoethyl sulfamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antioxidant properties and may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Aminoethyl sulfamate in lab experiments is its ability to inhibit the growth of tumor cells. This makes it a potentially useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of using 2-Aminoethyl sulfamate in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are many potential future directions for research on 2-Aminoethyl sulfamate. One area of research could focus on its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its potential use in cancer treatment. Additionally, research could focus on the development of new materials and the use of 2-Aminoethyl sulfamate as a catalyst in chemical reactions. Overall, the unique properties of 2-Aminoethyl sulfamate make it a promising area of research for a variety of scientific fields.
Méthodes De Synthèse
2-Aminoethyl sulfamate can be synthesized through the reaction of ethylenediamine and sulfamic acid. The reaction produces a white crystalline solid that is soluble in water and has a melting point of 225-228°C.
Applications De Recherche Scientifique
2-Aminoethyl sulfamate has various potential applications in scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of tumor cells. Additionally, it has been studied for its potential use in the development of new materials and as a catalyst in chemical reactions.
Propriétés
Numéro CAS |
10042-77-0 |
|---|---|
Nom du produit |
2-Aminoethyl sulfamate |
Formule moléculaire |
C2H8N2O3S |
Poids moléculaire |
140.16 g/mol |
Nom IUPAC |
2-aminoethyl sulfamate |
InChI |
InChI=1S/C2H8N2O3S/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6) |
Clé InChI |
BMIPZKURGVVSKZ-UHFFFAOYSA-N |
SMILES |
C(COS(=O)(=O)N)N |
SMILES canonique |
C(COS(=O)(=O)N)N |
Autres numéros CAS |
10042-77-0 |
Synonymes |
Sulfamic acid 2-aminoethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
